

A-77636: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: A-77636

Cat. No.: B1233435

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **A-77636**, a potent and selective dopamine D1 receptor full agonist. This guide covers its chemical properties, mechanism of action, key experimental data, and methodologies.

Core Compound Information

A-77636 is a synthetic, non-catecholamine compound that acts as a selective full agonist for the dopamine D1 receptor. It is available as a free base and as a hydrochloride salt. The key identification and molecular data are summarized below.

Parameter	Value (A-77636 Free Base)	Value (A-77636 Hydrochloride)
CAS Number	778546-51-3	145307-34-2
Molecular Formula	C ₂₀ H ₂₇ NO ₃	C ₂₀ H ₂₈ ClNO ₃
Molecular Weight	329.44 g/mol	365.89 g/mol

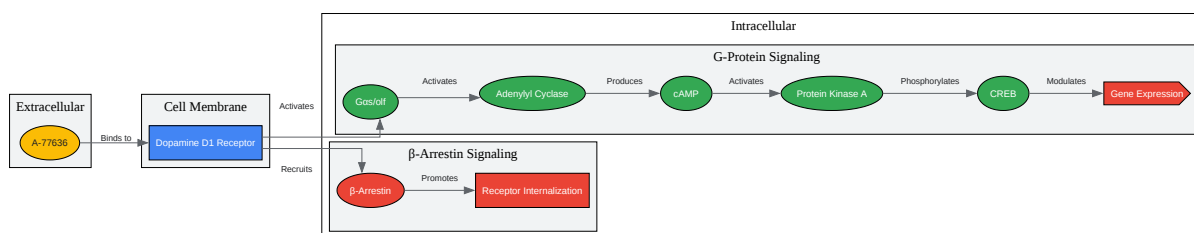
Mechanism of Action and Signaling Pathways

A-77636 exhibits high affinity and selectivity for the dopamine D1 receptor, with negligible activity at the D2 receptor.^[1] Its mechanism of action involves the activation of the D1 receptor,

which is a Gas/olf-coupled G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Upon binding of **A-77636**, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.

In addition to the canonical G-protein signaling, **A-77636** has been shown to be a potent inducer of β -arrestin recruitment.[2] This interaction leads to receptor desensitization and internalization, a process that may contribute to the observed rapid behavioral tolerance to the compound in vivo.[3]



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A-77636 signaling pathway at the D1 receptor.

Experimental Data

A-77636 has been extensively characterized in a variety of in vitro and in vivo experimental systems. The following tables summarize key quantitative data from these studies.

In Vitro Binding Affinity and Functional Activity

Parameter	Receptor	Value	Species	Reference
Binding Affinity (K _i)	Dopamine D1	39.8 nM	Rat	[1]
Functional Activity (EC ₅₀)	Dopamine D1	1.1 nM	Fish (Retina)	[1]
Intrinsic Activity	Dopamine D1	102% (of dopamine)	Fish (Retina)	[1]
Functional Activity (pEC ₅₀)	Dopamine D1-like	8.97	-	[4]
Functional Activity (EC ₅₀)	Dopamine D2	> 10 μM	-	[1]

In Vivo Efficacy in Animal Models

Animal Model	Effect	Effective Dose	Route of Administration	Reference
6-OHDA-lesioned rats	Contralateral turning	ED50 = 0.32 $\mu\text{mol/kg}$	Subcutaneous	[4]
MPTP-treated marmosets	Increased motor activity, reduced Parkinsonian symptoms	0.5, 1.0, or 2.0 $\mu\text{mol/kg}$	Oral	[4]
Aged monkeys	Improved spatial working memory	Low doses	-	[5]
Rats	Increased cortical and hippocampal acetylcholine release	4 $\mu\text{mol/kg}$	Subcutaneous	[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of **A-77636**.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **A-77636** for the dopamine D1 receptor.

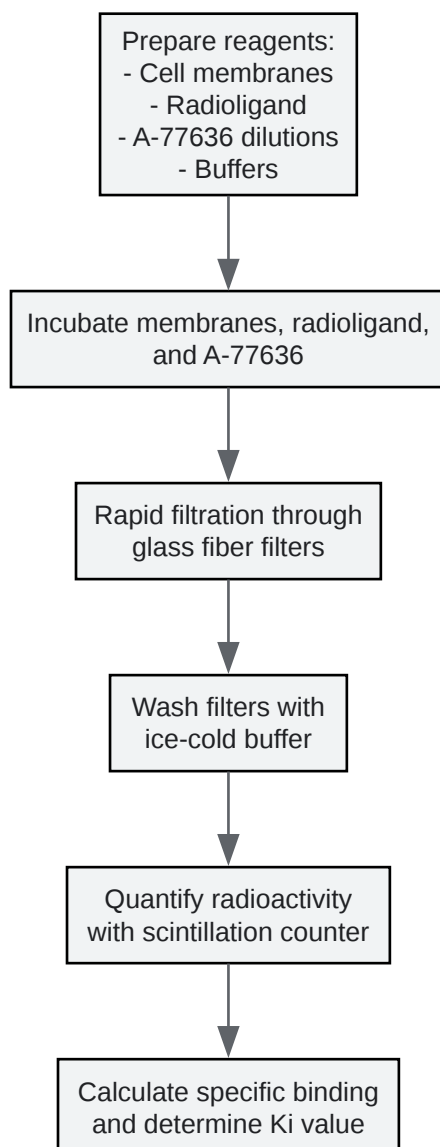
Materials:

- Cell membranes prepared from cells expressing the dopamine D1 receptor.
- Radioligand (e.g., [^3H]-SCH23390).
- **A-77636** at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl_2 , pH 7.4).

- Non-specific binding control (e.g., a high concentration of a non-labeled D1 antagonist like SCH23390).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with the radioligand and varying concentrations of **A-77636** in the assay buffer.
- Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
- After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity trapped on the filters is quantified using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The K_i value for **A-77636** is then calculated using the Cheng-Prusoff equation.



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Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of **A-77636** to stimulate the production of cAMP, a downstream second messenger of D1 receptor activation.

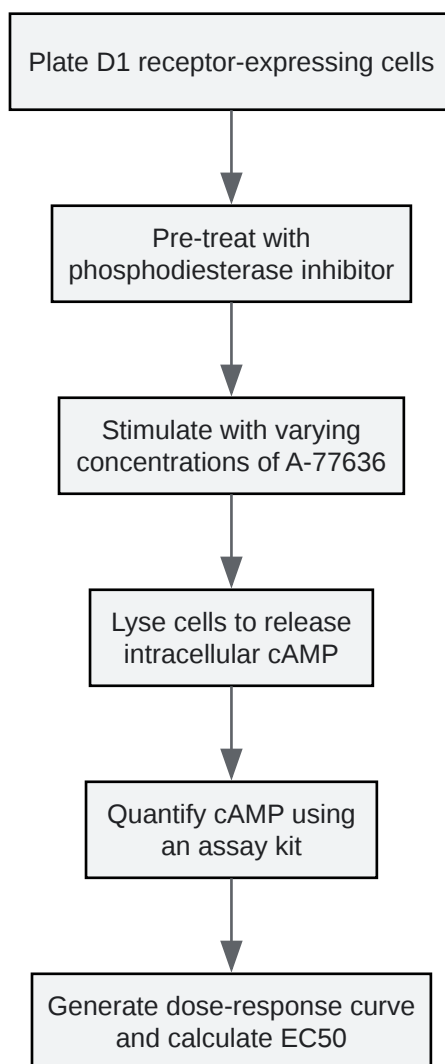
Materials:

- Whole cells expressing the dopamine D1 receptor.

- **A-77636** at various concentrations.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP assay kit (e.g., ELISA-based or HTRF-based).

Procedure:

- Plate the cells in a suitable microplate format.
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Stimulate the cells with varying concentrations of **A-77636** for a defined period.
- Lyse the cells to release the intracellular cAMP.
- Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the **A-77636** concentration.
- Calculate the EC₅₀ value, which represents the concentration of **A-77636** that produces 50% of the maximal response.



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Workflow for a cAMP accumulation assay.

Conclusion

A-77636 remains a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its high potency, selectivity, and well-characterized signaling profile make it a standard reference compound in dopamine research. This guide provides a foundational understanding of its key characteristics to aid researchers in their experimental design and data interpretation.

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